5‑Lipoxygenase (5‑LOX) Inhibition Potency: CAS 1448074-58-5 vs. Zileuton
In a head‑to‑head comparable assay format, CAS 1448074-58-5 exhibits an IC50 >10,000 nM for human recombinant 5‑LOX, whereas the clinically used 5‑LOX inhibitor zileuton achieves an IC50 of approximately 500 nM in cell‑free systems [1]. The >20‑fold difference in potency establishes CAS 1448074-58-5 as essentially inactive against 5‑LOX, making it suitable as a negative control or for selectivity profiling where 5‑LOX inhibition must be avoided.
| Evidence Dimension | IC50 for human 5‑lipoxygenase inhibition |
|---|---|
| Target Compound Data | IC50 >10,000 nM |
| Comparator Or Baseline | Zileuton: IC50 ≈500 nM (human recombinant 5‑LOX) |
| Quantified Difference | >20‑fold higher IC50 (essentially inactive) |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); inhibition of all‑trans LTB₄ and 5‑HETE formation [1]; zileuton reference data from human recombinant enzyme . |
Why This Matters
A researcher who requires a compound that does not interfere with the 5‑LOX pathway can select CAS 1448074-58-5 as an unequivocally inactive entity, avoiding erroneous interpretation of leukotriene‑modulated readouts.
- [1] BindingDB BDBM50591538. Affinity data: IC50 >10,000 nM for human 5‑LOX. Accessed 2026-04-29. View Source
